3-Pyridinol, 6-(2-methoxyethoxy)-
Overview
Description
3-Pyridinol, 6-(2-methoxyethoxy)-: is a chemical compound that belongs to the class of pyridinols. Pyridinols are known for their antioxidant properties and are often used in various chemical and biological applications. The compound has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . It is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position and a 2-methoxyethoxy group at the sixth position.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 3,5,6-trichloro-2-pyridinol (tcp), a metabolite of the insecticide chlorpyrifos, have been studied . TCP has been shown to have cytotoxic and estrogenic activity, suggesting that it may interact with cellular components and endocrine receptors .
Mode of Action
Related compounds like tcp have been shown to inhibit acetylcholinesterase activity . This inhibition leads to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and death .
Biochemical Pathways
Studies on tcp, a similar compound, suggest that it may be involved in the degradation of this compound . Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification .
Result of Action
Similar compounds like tcp have been shown to have cytotoxic and estrogenic activity, suggesting that they may cause cell damage and disrupt endocrine function .
Action Environment
For instance, TCP, a similar compound, is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 6-(2-methoxyethoxy)- typically involves the introduction of the 2-methoxyethoxy group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 2-methoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridinol, 6-(2-methoxyethoxy)- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinol, 6-(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridone derivatives, while substitution reactions can introduce various functional groups to the pyridine ring .
Scientific Research Applications
Chemistry: 3-Pyridinol, 6-(2-methoxyethoxy)- is used as a building block in organic synthesis.
Biology: The compound has been studied for its antioxidant properties. It can scavenge free radicals and protect biological molecules from oxidative damage. This makes it a potential candidate for use in pharmaceuticals and nutraceuticals .
Medicine: Due to its antioxidant properties, 3-Pyridinol, 6-(2-methoxyethoxy)- is being explored for its potential therapeutic applications. It may help in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, the compound is used as an additive in polymers and coatings to enhance their stability and durability. It can also be used in the formulation of cosmetics and personal care products .
Comparison with Similar Compounds
3-Pyridinol: Lacks the 2-methoxyethoxy group, making it less hydrophilic.
6-(2-Methoxyethoxy)-2-pyridinol: Similar structure but with the hydroxyl group at the second position.
3,5,6-Trichloro-2-pyridinol: A chlorinated derivative with different chemical properties.
Uniqueness: 3-Pyridinol, 6-(2-methoxyethoxy)- is unique due to the presence of both the hydroxyl and 2-methoxyethoxy groups. This combination enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
6-(2-methoxyethoxy)pyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-4-5-12-8-3-2-7(10)6-9-8/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCCPKSKZPGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304828 | |
Record name | 6-(2-Methoxyethoxy)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364758-56-5 | |
Record name | 6-(2-Methoxyethoxy)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364758-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Methoxyethoxy)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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